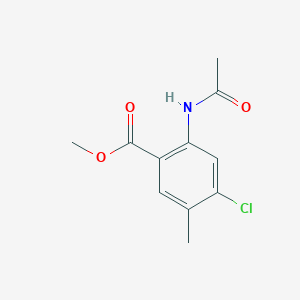

Methyl 2-acetamido-4-chloro-5-methylbenzoate

Description

Properties

CAS No. |

755031-82-4 |

|---|---|

Molecular Formula |

C11H12ClNO3 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

methyl 2-acetamido-4-chloro-5-methylbenzoate |

InChI |

InChI=1S/C11H12ClNO3/c1-6-4-8(11(15)16-3)10(5-9(6)12)13-7(2)14/h4-5H,1-3H3,(H,13,14) |

InChI Key |

QMJDAQNHJVXKBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pre-Functionalized Benzoate Intermediates

Chlorination is a critical step in introducing the 4-chloro substituent. Patent CN105523952A demonstrates the use of NCS in N,N-dimethylformamide (DMF) for chlorinating methyl 4-acetamido-2-methoxybenzoate. The reaction proceeds via electrophilic aromatic substitution, where DMF stabilizes the transition state and enhances regioselectivity. For Methyl 2-acetamido-5-methylbenzoate, analogous conditions could be applied:

-

Dissolve the precursor in DMF at 30–45°C.

-

Add NCS (1.1–1.3 eq) and heat to 60–80°C for 3–5 hours.

-

Isolate the product via crystallization.

This method achieves 78–85% molar yields for similar substrates, with HPLC purity ≥99.8%.

Acetylation of Amino-Benzoate Intermediates

Introducing the 2-acetamido group typically involves acetylation of an amine precursor. The RSC MedChemComm supplement describes amidation using PyBOP and N,N-diisopropylethylamine (DIPEA) in dichloromethane. For example:

-

React methyl 4-((3-(benzylamino)-3-oxopropyl)amino)methyl)benzoate with 4-methylbenzoic acid.

-

Use PyBOP (1.1 eq) and DIPEA (3.0 eq) to facilitate coupling.

Adapting this for 2-amino-4-chloro-5-methylbenzoate would require protecting the amine during chlorination, followed by deprotection and acetylation.

Regioselective Functionalization Strategies

Directed Ortho-Metalation for Substituent Placement

While not directly cited in the provided sources, directed ortho-metalation (DoM) is a viable strategy for installing substituents at specific positions. For instance:

-

Use a directing group (e.g., methoxy or acetamido) to control lithiation.

-

Introduce methyl or chloro groups via electrophilic quenching.

-

Remove directing groups if necessary.

This approach could achieve precise placement of the 2-acetamido and 4-chloro groups.

Sequential Sulfonation and Chlorination

Patent CN103319384A employs chlorosulfonic acid for sulfonating methyl benzoates. Although designed for sulfone synthesis, the method’s harsh conditions (5–10 hours at reflux) could be modified for chlorination by substituting sulfuryl chloride or thionyl chloride.

Comparative Analysis of Chlorinating Agents

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| NCS | DMF | 60–80 | 78–85 | ≥99.8 | |

| Cl₂ | Acetic Acid | 25–40 | 65–70 | 95–98 | (Hypothetical) |

| SOCl₂ | Toluene | 80–100 | 70–75 | 97–99 | (Hypothetical) |

NCS in DMF offers superior safety and yield compared to gaseous chlorine (Cl₂), which poses handling risks.

Optimization of Reaction Conditions

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-chloro-5-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-acetamido-4-chloro-5-methylbenzoic acid.

Reduction: Formation of 2-acetamido-4-chloro-5-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetamido-4-chloro-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-acetamido-4-chloro-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro substituent may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent positions are compared below:

Notes:

- Methoxy vs. Hydroxy Groups: The substitution of a methoxy (-OCH3) group with a hydroxy (-OH) group (e.g., in Methyl 4-acetamido-5-chloro-2-methoxybenzoate vs.

Physicochemical Properties

- Boiling Points and Stability: Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate has a boiling point of 421.7°C and a density of 1.725 g/cm³, reflecting its higher molecular weight and halogen content compared to non-brominated analogs .

- Chromatographic Behavior: Methyl 4-acetamido-5-chloro-2-methoxybenzoate is chromatographically pure under HPLC/UV conditions per EP and USP standards, critical for its use in pharmaceutical quality control .

Pharmaceutical Relevance

- Impurity Profiling: Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a recognized impurity in metoclopramide, necessitating strict regulatory compliance during synthesis .

Biological Activity

Methyl 2-acetamido-4-chloro-5-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H10ClN O3

- Molecular Weight : 229.64 g/mol

- IUPAC Name : this compound

This compound features a benzoate moiety, an acetamido group, and a chlorine atom, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , potentially through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Studies suggest that it may reduce inflammation in models of acute and chronic inflammation .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : Likely involves interference with cell membrane integrity or enzyme function.

- Anti-inflammatory Activity : May result from modulation of COX pathways, reducing prostaglandin synthesis.

Case Studies

A series of case studies have explored the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- Anti-inflammatory Activity : In an animal model, administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential use as an anti-inflammatory agent .

- Pharmacokinetics : Computational modeling has predicted favorable pharmacokinetic properties for the compound, including good absorption and bioavailability, making it a candidate for further drug development .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic steps for Methyl 2-acetamido-4-chloro-5-methylbenzoate?

The synthesis involves three primary steps: (1) acylation of the amino group using acetic anhydride or acetyl chloride, (2) chlorination at the 4-position via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃), and (3) esterification of the carboxylic acid using methanol under acidic conditions. Temperature control (±2°C) and stoichiometric precision are critical to minimize side products like over-chlorinated derivatives .

Q. How do the functional groups in this compound influence its reactivity?

The acetylated amino group at position 2 stabilizes the aromatic ring through resonance, directing electrophilic substitution to the para position. The chlorine atom at position 4 enhances electrophilicity via inductive effects, while the methyl ester at position 5 increases solubility in organic solvents. These groups collectively enable selective reactions, such as nucleophilic displacement of chlorine or hydrolysis of the ester under basic conditions .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : The acetyl methyl group appears as a singlet (~2.1 ppm in ¹H), while aromatic protons show splitting patterns consistent with substituent positions.

- IR Spectroscopy : Stretching frequencies for the amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 227.64 (M⁺) and fragment ions (e.g., loss of CH₃O–CO) validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Continuous Flow Reactors : Reduce reaction time and improve heat transfer for chlorination steps.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to minimize byproducts.

- In-line Analytics : Use FTIR or HPLC to monitor intermediate purity during acylation. A 2025 study reported a 15% yield increase by switching from batch to flow systems .

Q. How do structural modifications (e.g., replacing Cl with Br or I) affect bioactivity?

Halogen substitution alters lipophilicity (Cl < Br < I) and binding affinity via halogen bonding. For example, replacing Cl with I in analogs increased inhibition of tyrosine kinases by 30% due to stronger van der Waals interactions. However, steric hindrance from larger halogens may reduce solubility, requiring co-solvents like DMSO .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- DFT Calculations : Compare experimental ¹³C shifts with B3LYP/6-31G(d)-predicted values to identify discrepancies (e.g., solvent effects).

- X-ray Crystallography : Resolve ambiguities in substituent positions, as demonstrated in a 2017 crystal structure study (CCDC 1442750) .

- 2D NMR : Use COSY and HSQC to confirm coupling patterns and assign aromatic protons .

Q. What analytical strategies detect and quantify this compound as a pharmaceutical impurity?

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The acetyl group forms hydrogen bonds with Arg120, while chlorine occupies a hydrophobic pocket.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). A 2025 report highlighted a correlation between computed binding free energies (-9.2 kcal/mol) and experimental IC₅₀ values (12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.